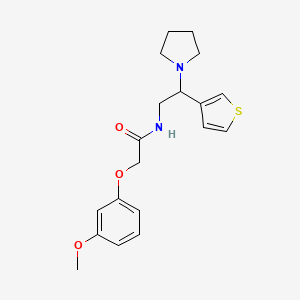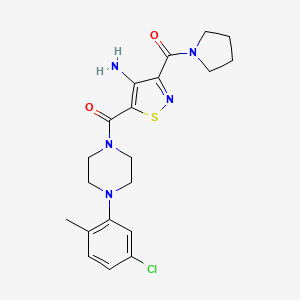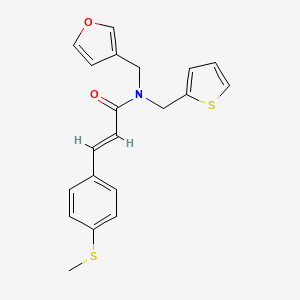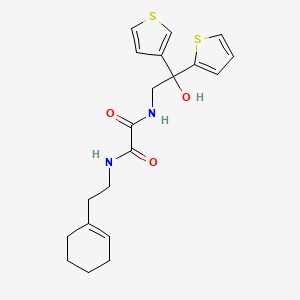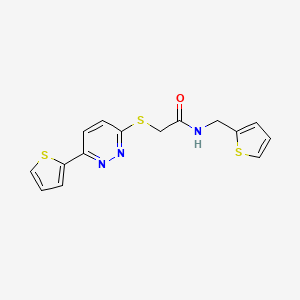
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, due to its complex structure, involves thiophene and pyridazinone moieties, which are significant in medicinal chemistry for their diverse biological activities. This compound's structure is related to various pyridazin-3-one derivatives, which have been explored for their potential in treating various disorders, including cardiovascular and cognitive disorders, due to their high affinity and selectivity towards certain receptors and enzymes.
Potential Therapeutic Applications
Cognitive and Attentional Disorders : A novel series of pyridazin-3-one derivatives, including structures similar to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, have been identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds, such as CEP-26401 (irdabisant), have shown potential for use in treating attentional and cognitive disorders due to their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes. Their pharmacological profile suggests they could be ideal candidates for CNS drug development, offering a new avenue for therapeutic intervention in cognitive impairments and attention deficits (R. Hudkins et al., 2011).
Antinociceptive Activity : Derivatives of pyridazinone, similar in structure to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, have been synthesized and tested for their antinociceptive activity. These compounds, particularly within the acetamide and propanamide groups, have shown more potent effects than aspirin in modified Koster's Test in mice, indicating their potential as effective pain management agents. The structure-activity relationship studies of these compounds also provide insights into the design of new analgesic drugs (D. Doğruer et al., 2000).
Antisecretory and Antiulcer Agents : Research into pyridazine derivatives, including those with structural similarities to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, has led to the development of compounds with significant antisecretory activity. These compounds, such as 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, have shown promising results in rat models for their long-lasting potent activity, suggesting a potential use in treating gastrointestinal disorders, including ulcers (T. Yamada et al., 1981).
Antimicrobial and Antitumor Activities : The structural framework of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide provides a basis for the synthesis of various heterocyclic compounds with potential antimicrobial and antitumor activities. These synthesized compounds have shown good antimicrobial activity against different strains, and some have exhibited high activity, indicating their potential as new antimicrobial agents. Additionally, their structural diversity and reactivity towards various chemical reagents highlight their potential for further biological investigations and drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h1-8H,9-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWIMGDWQCSMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

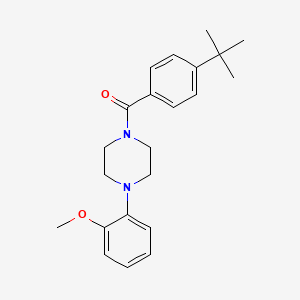
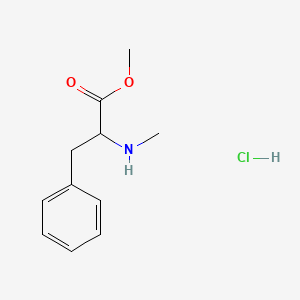
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)
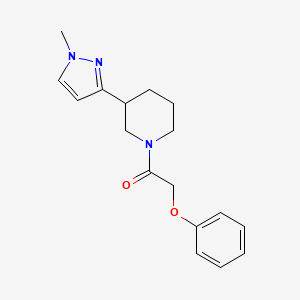
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)
![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)
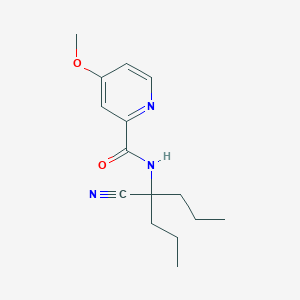
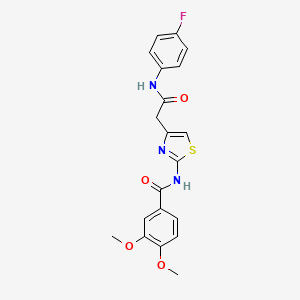
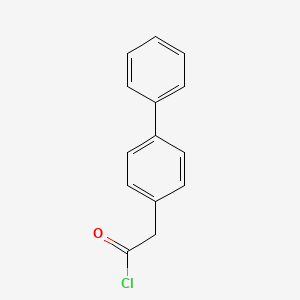
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
